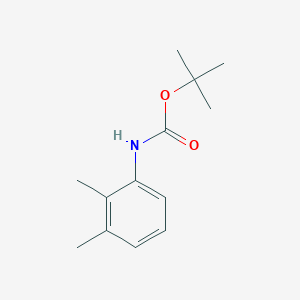

Boc-2,3-dimethylaniline

Description

Significance of Boc-Protected Aromatic Amines in Synthetic Strategies

The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic organic chemistry, particularly for the protection of amines. researchgate.netwikipedia.org Boc-protected aromatic amines are valued for their stability across a wide range of reaction conditions, including exposure to most nucleophiles and bases. researchgate.netorganic-chemistry.org This stability is crucial in multi-step syntheses where other functional groups on the aromatic ring or side chains need to be manipulated. acs.org

The Boc group's primary advantage lies in its facile removal under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, which typically does not affect other acid-labile protecting groups. wikipedia.org This orthogonality allows for selective deprotection, a key strategy in the synthesis of complex molecules. organic-chemistry.org The protection of weakly nucleophilic aromatic amines, which can be slow, is often facilitated by reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). wuxibiology.comsci-hub.se Studies have shown that alcoholic solvents can significantly accelerate the Boc protection of aromatic amines. wuxibiology.com

Boc-protected amines are pivotal intermediates in various transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orgnih.gov In these reactions, the protected amine can act as a directing group or simply prevent unwanted side reactions, enabling the formation of complex carbon-carbon or carbon-nitrogen bonds. nih.govmdpi.com The ability to introduce, maintain, and then cleanly remove the Boc group makes it an indispensable tool for constructing intricate molecular architectures found in pharmaceuticals and other advanced materials. acs.orgacs.org

Overview of 2,3-Dimethylaniline (B142581) as a Fundamental Precursor in Chemical Research

2,3-Dimethylaniline, also known as 2,3-xylidine, is an aromatic amine that serves as a fundamental building block in numerous areas of chemical synthesis. nbinno.com It is a derivative of aniline (B41778) with two methyl groups substituted at the ortho and meta positions of the benzene (B151609) ring. ontosight.ai This unique substitution pattern influences its reactivity and makes it a valuable precursor for a variety of target molecules. solubilityofthings.com

Industrially, 2,3-dimethylaniline is a key intermediate in the production of a range of commercial products. It is notably used in the synthesis of dyes and pigments, where its structure contributes to the creation of vibrant and stable colors. solubilityofthings.comchemimpex.com Furthermore, it plays a significant role in the pharmaceutical industry as a starting material for active pharmaceutical ingredients, such as the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. nbinno.com Its applications also extend to the manufacturing of agrochemicals and polymers, where it is used to build the core structures of these complex molecules. chemimpex.comsigmaaldrich.com In a research context, it is utilized to study reaction mechanisms and develop new synthetic pathways. chemimpex.com

Interactive Table of Properties for 2,3-Dimethylaniline

| Property | Value | Source |

| CAS Number | 87-59-2 | merckmillipore.com |

| Molecular Formula | C8H11N | |

| Molecular Weight | 121.18 g/mol | merckmillipore.com |

| Appearance | Clear pale yellow to red-brown liquid | nbinno.comnih.gov |

| Boiling Point | 221-222 °C | merckmillipore.com |

| Melting Point | 2.5 °C | sigmaaldrich.com |

| Density | 0.993 g/mL at 25 °C | sigmaaldrich.com |

| Solubility in Water | 30 g/L (20 °C) | chemblink.comchemsrc.com |

The versatility of 2,3-dimethylaniline stems from the reactivity of its amino group, which can undergo reactions like acylation and alkylation, allowing for its incorporation into larger, more complex structures. solubilityofthings.com Its role as a foundational chemical entity underscores its importance in both industrial and academic chemical research. chemimpex.com

Structure

3D Structure

Properties

CAS No. |

876353-79-6 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl N-(2,3-dimethylphenyl)carbamate |

InChI |

InChI=1S/C13H19NO2/c1-9-7-6-8-11(10(9)2)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) |

InChI Key |

MRXTVABFONUBDK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Strategic Synthesis of N Tert Butoxycarbonyl 2,3 Dimethylaniline and Its Congeners

Methodologies for the N-Protection of 2,3-Dimethylaniline (B142581) via tert-Butoxycarbonylation

The most common and direct method for the N-protection of amines, including aromatic amines like 2,3-dimethylaniline, is the reaction with di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O. mcours.net This reaction involves the acylation of the amine's nitrogen atom by the electrophilic carbonyl carbon of the Boc anhydride (B1165640). The process results in the formation of a stable carbamate (B1207046), effectively "protecting" the amine from participating in subsequent reactions. The tert-butoxycarbonyl group can be later removed under anhydrous acidic conditions. organic-chemistry.org

The general scheme for the Boc protection of an amine is as follows: R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

Various protocols have been developed to facilitate this transformation for a wide range of amines, including aliphatic, aromatic, and heteroaromatic variants. benthamdirect.com These methods often employ a base or a catalyst to enhance the reaction rate and yield. mcours.net

Achieving high efficiency in the Boc protection of anilines involves the optimization of several factors, including the choice of catalyst, solvent, and reaction temperature. While the reaction can proceed without a catalyst, various catalysts have been shown to significantly improve reaction rates and yields, often allowing the reaction to occur at room temperature under solvent-free conditions. benthamdirect.comresearchgate.net

Several catalytic systems have been proven effective for the N-tert-butoxycarbonylation of amines. These include Lewis acids, solid-supported catalysts, and simple inorganic bases. derpharmachemica.comresearchgate.net For instance, lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has been demonstrated as an efficient and green catalyst for the chemoselective N-Boc protection of various amines, including aromatic ones, under solvent-free conditions at room temperature. researchgate.net Similarly, solid acid catalysts like Amberlite-IR 120 are effective, recyclable, and allow for simple work-up procedures. derpharmachemica.com

The table below summarizes various optimized conditions for the N-Boc protection of amines, which are applicable to 2,3-dimethylaniline.

| Catalyst | Solvent | Temperature | Key Advantages | Source(s) |

| None | Solvent-free | Room Temp. | Simplicity, green method, excellent yields. benthamdirect.com | benthamdirect.com |

| LiOH·H₂O (10 mol%) | Solvent-free | Room Temp. | Green catalyst, high chemoselectivity. researchgate.net | researchgate.net |

| Amberlite-IR 120 | Solvent-free | Room Temp. | Recyclable heterogeneous catalyst, rapid reaction. derpharmachemica.com | derpharmachemica.com |

| Sulfated Tungstate | Solvent-free | Room Temp. | Eco-friendly, tolerates various functional groups. researchgate.net | researchgate.net |

| Glycerol (B35011) | Glycerol | Room Temp. | Catalyst-free, recyclable solvent, high selectivity. rsc.org | rsc.org |

| Water | Water | Room Temp. | Catalyst-free, chemoselective, no side products. organic-chemistry.org | organic-chemistry.org |

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for N-Boc protection. A key approach is the elimination of volatile and hazardous organic solvents. benthamdirect.com Research has demonstrated that the reaction of amines with (Boc)₂O can proceed efficiently under solvent-free conditions, often at room temperature and without the need for a catalyst. benthamdirect.comresearchgate.net This method is advantageous due to its simplicity, short reaction times, and excellent yields. benthamdirect.com

The use of recyclable catalysts, such as the solid acid Amberlite-IR 120, also contributes to a greener process by minimizing waste and allowing for easy separation of the catalyst from the product mixture. derpharmachemica.com Furthermore, the use of non-toxic, biodegradable, and recyclable solvents like water or glycerol has been successfully implemented. organic-chemistry.orgrsc.org These catalyst-free systems offer high chemoselectivity, preventing the formation of common side products and simplifying purification. rsc.org

Synthesis of Substituted 2,3-Dimethylaniline Precursors and Analogues

The primary precursor for the title compound is 2,3-dimethylaniline, also known as 2,3-xylidine. nbinno.com This aromatic amine is a key intermediate in the synthesis of various products, including dyes and pharmaceuticals. nbinno.commerckmillipore.com It can be synthesized through methods such as the alkylation of aniline (B41778) with methanol (B129727) or dimethyl ether in the presence of an acid catalyst. nbinno.com

The synthesis of substituted analogues of 2,3-dimethylaniline allows for the creation of a diverse range of Boc-protected building blocks. Standard aromatic substitution reactions can be employed to introduce various functional groups onto the aniline ring. For example, starting with a related compound like 2,6-dimethylaniline (B139824), processes such as bromination can be used to introduce a halogen atom onto the ring. cjph.com.cn This halogenated intermediate can then undergo further reactions, such as cyanation with cuprous cyanide, followed by diazotization and substitution, to introduce other functionalities. cjph.com.cn Such strategies can be adapted to the 2,3-dimethylaniline scaffold to produce a variety of precursors for specialized applications. A one-pot Curtius rearrangement provides another versatile route to Boc-protected amines from carboxylic acid precursors, a method that tolerates a wide array of functional groups. organic-chemistry.org

Chemo- and Regioselective Considerations in the Formation of Boc-Protected Aromatic Amines

When a molecule contains multiple reactive sites, the chemo- and regioselectivity of the protection reaction become critical. The N-Boc protection of aromatic amines can be achieved with high selectivity, even in the presence of other functional groups like aliphatic amines or hydroxyls. researchgate.netorganic-chemistry.org

Chemoselectivity in this context refers to the preferential reaction of one functional group over another. The N-Boc protection of an amine is highly chemoselective in the presence of hydroxyl (-OH) groups. For example, aminophenols can be selectively N-protected without affecting the phenolic hydroxyl group. researchgate.netresearchgate.net

Regioselectivity involves the protection of a specific amine group when multiple are present. A significant difference in basicity (and therefore nucleophilicity) between aromatic and aliphatic amines allows for highly selective protection. Aromatic amines are considerably less basic (pKa ≈ 4-5) than aliphatic amines (pKa ≈ 9-10). organic-chemistry.org By controlling the reaction pH, it is possible to protonate the more basic aliphatic amine, rendering it non-nucleophilic, while the less basic aromatic amine remains free to react with (Boc)₂O. A procedure using 10% aqueous acetic acid and 1,4-dioxane (B91453) at a controlled pH of 4.5 has been shown to be highly effective for the selective mono-N-Boc protection of aromatic amines in the presence of aliphatic ones. organic-chemistry.org This method is scalable, environmentally friendly, and often avoids the need for chromatographic purification. organic-chemistry.org

The table below illustrates the selective protection of aromatic amines.

| Substrate Containing Multiple Functional Groups | Protecting Reagent | Reaction Conditions | Outcome | Source(s) |

| 4-(Aminomethyl)aniline | (Boc)₂O | pH 4.5 (aq. Acetic Acid / 1,4-Dioxane) | Selective protection of the aromatic amine | organic-chemistry.org |

| 2-Aminophenol | (Boc)₂O | Sulfated tungstate, solvent-free, RT | Selective N-protection, -OH group unaffected | researchgate.net |

| Amino Alcohols | (Boc)₂O | Water, RT | Selective N-protection without oxazolidinone formation | organic-chemistry.org |

Advanced Reactivity and Mechanistic Investigations of N Tert Butoxycarbonyl 2,3 Dimethylaniline and Its Derivatives

Transformations Involving the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and the relative ease of its removal. mdpi.comorganic-chemistry.org The chemistry of Boc-protected 2,3-dimethylaniline (B142581) involves a range of transformations that highlight the versatility of this protecting group.

N-Acylation Reactions of Boc-Protected Amines (e.g., Amidation)

N-acylation is a fundamental transformation for the formation of amides, which are prevalent in many biologically active molecules and materials. nih.gov While direct acylation of a Boc-protected amine is not a standard procedure due to the carbamate (B1207046) nature of the protected amine, related transformations can achieve similar outcomes. For instance, a one-pot method for the amidation of N-Boc protected amines involves their reaction with a Grignard reagent in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). rsc.org This method has been shown to be effective for a variety of N-Boc-protected anilines, including those with electron-donating and electron-withdrawing groups, affording the desired amides in high yields. rsc.org

Another approach involves the rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines to form secondary benzamides. organic-chemistry.org This reaction is notable for its tolerance of acid-labile and reducible functional groups. organic-chemistry.org The synthesis of amides from N-Boc-protected amines can also be achieved using carbodiimide-mediated coupling reactions or by converting them to acyl azides followed by reaction with an amine. rsc.org

Table 1: Examples of Amidation Reactions with N-Boc-Protected Amines

| Reactant 1 (N-Boc-Amine) | Reactant 2 | Reagents/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-aniline | Phenylmagnesium bromide | 2-Cl-pyridine, Tf₂O | N-Benzoylaniline | 92 | rsc.org |

| N-Boc-aniline | 4-Methoxyphenylmagnesium bromide | 2-Cl-pyridine, Tf₂O | N-(4-Methoxybenzoyl)aniline | 85 | rsc.org |

| N-Boc-p-chloroaniline | Phenylmagnesium bromide | 2-Cl-pyridine, Tf₂O | N-Benzoyl-4-chloroaniline | 88 | rsc.org |

| N-Boc-benzylamine | Phenylmagnesium bromide | 2-Cl-pyridine, Tf₂O | N-Benzoylbenzylamine | 90 | rsc.org |

Activation Strategies and Iminium Ion Generation from N-Oxides in the Presence of Boc₂O (e.g., Polonovski-Povarov Context)

The Polonovski-Povarov reaction is a multicomponent reaction that typically involves an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. wikipedia.orgorganic-chemistry.org A variation of this reaction can involve the in-situ generation of an iminium ion from an N-oxide. While direct examples involving Boc-2,3-dimethylaniline-N-oxide are not prevalent in the searched literature, the general principle involves the activation of an N-oxide. In a related context, N,N-dimethylaniline N-oxide can be transformed into a tetrahydroquinoline scaffold. researchgate.netresearchgate.net The reaction of an N-oxide with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to the formation of a reactive intermediate, which can then participate in cycloaddition reactions.

The Povarov reaction mechanism generally proceeds through the formation of a Schiff base from an aniline and a benzaldehyde, which is then activated by a Lewis acid. wikipedia.org This activated imine then undergoes an electrophilic addition with an alkene, followed by an electrophilic aromatic substitution to form the quinoline (B57606) ring structure. wikipedia.org

Boc Deprotection Methodologies for Regenerating the Free Amine

The removal of the Boc protecting group is a crucial step to liberate the free amine for further functionalization. Several methods are available for the deprotection of N-Boc anilines.

Acidic Conditions: The most common method for Boc deprotection is treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent or water. mdpi.comfishersci.co.uk These reactions are typically fast and occur at room temperature. fishersci.co.uk

Greener Approaches: To avoid the use of harsh acids, more environmentally friendly methods have been developed. A Brønsted acidic deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid has been shown to efficiently deprotect various N-Boc amines, including anilines, with quantitative yields in short reaction times. mdpi.com Another green method involves the use of basic alumina (B75360) in a solvent-free mechanochemical process, which offers high yields and avoids extensive workup procedures. rsc.org

Thermal Deprotection: N-Boc protected amines can also be deprotected thermally in a continuous flow system without the need for an acid catalyst. nih.gov This method demonstrates selectivity, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov

Other Mild Conditions: Other reported methods for Boc deprotection include the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can be effective under reflux or microwave irradiation. google.com

Table 2: Comparison of Boc Deprotection Methods for Anilines

| Method | Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acidic Hydrolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-12 h | High | fishersci.co.uk |

| Acidic Hydrolysis | 4M HCl (aqueous) | - | Room Temperature | 2 h | High | fishersci.co.uk |

| Deep Eutectic Solvent | Choline chloride:p-TSA | - | Room Temperature | 10-30 min | Quantitative | mdpi.com |

| Mechanochemical | Basic alumina | Solvent-free | - | - | High | rsc.org |

| Thermal (Continuous Flow) | Heat | TFE or MeOH | 240 °C | 30 min | 93 (TFE), 88 (MeOH) | nih.gov |

| Fluorinated Alcohol | HFIP | - | Reflux | 36 h | 81 | google.com |

Synthetic Utility of the Unprotected 2,3-Dimethylaniline Moiety

Once the Boc group is removed, the free 2,3-dimethylaniline can participate in a variety of reactions, leveraging the nucleophilicity of the amino group and the reactivity of the aromatic ring.

Nucleophilic Reactivity in Complex Systems (e.g., Tetraphosphorylation with Related Dimethylanilines)

The amine group of 2,3-dimethylaniline is nucleophilic and can participate in various substitution and condensation reactions. For instance, 2,3-dimethylaniline is used in the synthesis of the anti-inflammatory drug mefenamic acid through a nucleophilic aromatic substitution reaction with o-chlorobenzoic acid. chegg.com In another example, 2,3-dimethylaniline acts as a nucleophile in a substitution reaction on a chlorinated pyrimidine (B1678525) core to form a monoaminated derivative. mdpi.com The nucleophilicity of related dimethylanilines has also been demonstrated in their reaction with electrophilic organometallic complexes. acs.org

Derivatization via Aromatic Amine Functionalization (e.g., N-Sulfonation)

The amino group of anilines can be readily functionalized. N-sulfonation of anilines is a key transformation. The reaction of anilines with sulfur trioxide can lead to the formation of N-aryl sulfamates. chemrxiv.org These intermediates can then undergo a thermal rearrangement to afford para-sulfonyl anilines. chemrxiv.org For instance, the reaction of anilines with tributylsulfoammonium betaine (B1666868) (TBSAB) provides N(sp²)-anilino sulfamates, which upon heating can rearrange to the corresponding C(sp²)-sulfonated anilines. chemrxiv.org Studies on the sulfonation of dimethylanilines have shown that the reaction can be influenced by steric factors, with sulfonation occurring at the ortho and/or para positions relative to the amino group. oup.com The sulfonation of 2,6-dimethylaniline (B139824) has been studied, providing insights into the reaction mechanisms and product distributions. acs.org

Polymerization Reactions Utilizing the Amine Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.net Its primary function is to render the amine nitrogen non-nucleophilic and non-basic, thereby preventing it from participating in reactions such as acylation, alkylation, and polymerization. researchgate.netresearchgate.net The Boc group is characterized by its stability under a range of conditions, including exposure to bases and nucleophiles, but it is readily cleaved under acidic conditions. researchgate.netacs.org

Consequently, direct polymerization of N-(tert-Butoxycarbonyl)-2,3-dimethylaniline that explicitly utilizes the protected amine nitrogen is mechanistically unfavorable. The Boc group effectively "masks" the reactivity of the amine. However, this compound can be incorporated into polymeric structures through two main strategies:

Polymerization via Other Functional Groups: The Boc-protected aniline can be integrated into a polymer chain if the monomer unit contains other polymerizable functional groups. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, or other substituents could be present on the ring to allow for polymerization (e.g., vinyl, ethynyl, or halide groups for cross-coupling polymerization). In such scenarios, the Boc-protected amine remains intact during the polymerization process. Subsequently, the Boc group can be removed from the resulting polymer in a post-polymerization modification step by treatment with acid, unmasking the reactive secondary amine functionality along the polymer backbone. This approach is valuable for creating polymers with pendant aniline groups. While N-Boc-aniline is noted for its use in producing polymers and resins with enhanced thermal and mechanical properties, the specific polymerization mechanisms are often dependent on the entire monomer structure, not just the protected amine. chemimpex.com

Deprotection Prior to Polymerization: A more direct way to involve the amine group in forming a polymer backbone (e.g., in polyamides or polyureas) is to first remove the Boc protecting group. Treatment of N-(tert-Butoxycarbonyl)-2,3-dimethylaniline with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) quantitatively yields 2,3-dimethylaniline. This resulting free amine is then a suitable monomer for various condensation polymerization reactions.

Therefore, while the amine group of N-(tert-Butoxycarbonyl)-2,3-dimethylaniline is the conceptual site for certain polymer structures, its direct participation in polymerization is contingent on the prior removal of the Boc protecting group.

Catalytic and Stoichiometric Reagents in Reaction Sequences

The synthesis and subsequent reactions of N-(tert-Butoxycarbonyl)-2,3-dimethylaniline involve a variety of catalytic and stoichiometric reagents to control its reactivity. These reactions typically fall into sequences of protection, functionalization, and deprotection.

Key reaction sequences are dominated by the chemistry of the Boc protecting group and the aromatic ring. The primary transformations include the protection of the parent amine, the deprotection to liberate the amine, and functionalization of either the nitrogen (post-deprotection) or the aromatic ring.

A summary of common reagents used in reaction sequences involving N-Boc-anilines is provided below.

Table 1: Reagents for Reaction Sequences of N-Boc-Anilines

| Reaction Type | Reagent Class | Specific Reagents | Role | Citations |

|---|---|---|---|---|

| Boc Protection | Stoichiometric | Di-tert-butyl dicarbonate (Boc₂O) | Boc Group Source | researchgate.netnih.gov |

| Catalytic | 4-(Dimethylamino)pyridine (DMAP), Iodine, Ionic Liquids, Nanocerium oxide | Catalyst | researchgate.netvulcanchem.comorganic-chemistry.org | |

| Solvent/Catalyst | Methanol (B129727), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Rate Acceleration | organic-chemistry.orgwuxiapptec.com | |

| Boc Deprotection | Stoichiometric Acid | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl), Sulfuric acid, Phosphoric acid | Cleavage of Boc Group | researchgate.netacs.orgnih.govorganic-chemistry.orgnih.gov |

| Amide Synthesis | Coupling Reagents | TBTU, EDCI | Amide Bond Formation | nih.govnih.gov |

| In Situ Activation | 2-Chloropyridine + Trifluoromethanesulfonyl anhydride (Tf₂O), then Grignard Reagent | Conversion to Amide via Isocyanate | nih.govrsc.org | |

| Ring Functionalization | Metalation Reagent | n-Butyllithium (n-BuLi), t-Butyllithium (t-BuLi) | Directed Ortho-Lithiation | acs.org |

The choice of reagents is critical for achieving desired outcomes. For instance, in the synthesis of amides from N-Boc-anilines, a one-pot method employing 2-chloropyridine and trifluoromethanesulfonyl anhydride generates a reactive isocyanate intermediate that subsequently reacts with a Grignard reagent to form the final amide. nih.govrsc.org For functionalizing the aromatic ring, directed ortho-lithiation using strong bases like organolithium reagents is a powerful strategy for introducing substituents at the position adjacent to the N-Boc group. acs.org In a copper-catalyzed reaction, N-tert-butoxycarbonyl aniline can undergo meta-carbonylation, although the reaction conditions involving a strong acid (TFA) lead to in-situ deprotection of the Boc group. nih.gov

Mechanistic Pathways and Reaction Kinetics

Understanding the mechanistic pathways and kinetics of reactions involving N-(tert-Butoxycarbonyl)-2,3-dimethylaniline is essential for optimizing reaction conditions and predicting outcomes. Studies on N-Boc anilines and related compounds provide significant insights.

Mechanism of Boc Protection: The N-tert-butoxycarbonylation of anilines with di-tert-butyl dicarbonate (Boc₂O) has been investigated through computational studies. Quantum mechanics (QM) calculations suggest that the reaction can be accelerated by alcoholic solvents like methanol. The proposed mechanism involves methanol forming a hydrogen-bonded bridge between the aniline's N-H proton and a carbonyl oxygen of the Boc anhydride. This arrangement facilitates a six-membered transition state, lowering the activation energy compared to the uncatalyzed reaction. wuxiapptec.com Without a catalyst, the reaction is believed to proceed via a nucleophilic attack of the aniline on a carbonyl carbon of the anhydride, followed by the transfer of the amine proton. wuxiapptec.commdpi.com

Mechanism and Kinetics of Boc Deprotection: The cleavage of the Boc group is typically acid-catalyzed. Kinetic studies on the deprotection of Boc-protected amines using HCl have revealed that the reaction rate has a second-order dependence on the acid concentration. acs.orgnih.gov This indicates that two molecules of acid are involved in the rate-determining step. The proposed mechanism rationalizes this observation through the concept of a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which results from the initial protonation and fragmentation of the tert-butyl carbamate. acs.orgnih.gov The rate of deprotection is also dependent on temperature; for example, the deprotection of N-Boc-aniline in water shows significantly higher yields at 150 °C compared to 130 °C over the same time period. researchgate.net

Mechanism of Amidation: A one-pot conversion of N-Boc-anilines to amides has been developed, and a mechanistic pathway has been proposed. The reaction is believed to proceed through the in situ generation of an isocyanate intermediate. This is achieved by treating the N-Boc-aniline with a combination of 2-chloropyridine and trifluoromethanesulfonyl anhydride. The highly reactive isocyanate is then immediately trapped by a nucleophile, such as a Grignard reagent, to afford the corresponding amide in high yield. nih.govrsc.org

Mechanism of Ring Functionalization: The functionalization of the aromatic ring, such as in Friedel-Crafts type reactions, follows an electrophilic aromatic substitution mechanism. In reactions catalyzed by a gold(I) complex, for instance, the catalyst activates an alkene to generate an electrophilic carbocationic species. The electron-rich aniline ring then acts as a nucleophile, attacking the electrophile to form a new carbon-carbon bond. nih.gov The regioselectivity of this attack is influenced by the electronic and steric properties of the substituents on the aniline ring.

Applications of N Tert Butoxycarbonyl 2,3 Dimethylaniline in the Construction of Architecturally Complex Organic Molecules

Role as a Key Intermediate in Heterocyclic Synthesis (e.g., Quinolines, Indoles)

The N-Boc protected 2,3-dimethylaniline (B142581) is a valuable precursor for synthesizing substituted heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The Boc group facilitates specific reaction pathways that might otherwise be complicated by the free amine's reactivity.

Quinolines: The synthesis of quinoline (B57606) and its derivatives, particularly tetrahydroquinolines, often employs aniline (B41778) precursors. The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic method for constructing tetrahydroquinoline scaffolds. orgsyn.orgacs.org In modern variations, N-protected anilines are used to control the reaction's outcome. For instance, a one-pot protocol for assembling diverse tetrahydroquinoline scaffolds involves the activation of an N-oxide bond with di-tert-butyl dicarbonate (B1257347) (Boc₂O), leading to an iminium ion that undergoes cyclization. acs.orgresearchgate.net

Another powerful method is the Manganese(III)-based oxidative cyclization of N-protected 2-(2-(arylamino)ethyl)malonates. nii.ac.jpclockss.org In this approach, the aniline derivative is first protected with a group like Boc. The subsequent cyclization proceeds in a formal 6-endo mode to produce tetrahydroquinolinedicarboxylates, which can then be converted to the desired quinoline derivatives. clockss.org The use of Boc-2,3-dimethylaniline in such a sequence would be expected to yield highly substituted quinolines, with the dimethyl substitution pattern influencing the final product's properties.

Table 1: Selected Methods for Quinoline Synthesis Involving N-Protection

| Method | Key Reagents | Intermediate Type | Product | Citations |

|---|---|---|---|---|

| Tandem Polonovski–Povarov Reaction | N,N-dimethylaniline N-oxide, Boc₂O, Lewis Acid (e.g., SnCl₄), electron-rich olefin | Exocyclic iminium ion | Functionalized Tetrahydroquinoline | acs.orgresearchgate.net |

Indoles: Indole (B1671886) synthesis is another area where N-protected anilines are of significant utility. While classic methods like the Larock indole synthesis can proceed without an N-protecting group, the use of such groups can offer advantages in more complex syntheses. nih.gov The Larock heteroannulation, which involves the palladium-catalyzed reaction of a 2-iodoaniline (B362364) with an alkyne, is a versatile route to 2,3-disubstituted indoles. nih.gov

More contemporary methods focus on generating reactive intermediates for cycloaddition reactions. For example, a reactive N-(tert-butoxycarbonyl)indolo-2,3-quinodimethane intermediate can be generated from an N-Boc protected aniline precursor. This intermediate can then be trapped by various dienophiles to create complex carbazole (B46965) derivatives, which contain the indole core. nih.gov The Bartoli indole synthesis, which reacts ortho-substituted nitroarenes with vinyl Grignard reagents, is another powerful method for creating sterically hindered indoles, such as those that could be derived from a 2,3-dimethylaniline backbone. wikipedia.org The N-Boc group is also frequently used in the derivatization of existing indole rings to modify their reactivity for further functionalization. nih.gov

Contribution to Target-Oriented Synthesis of Bioactive Scaffolds

The 2,3-dimethylaniline moiety is a structural component found in various biologically active compounds. The use of its N-Boc protected form is instrumental in multi-step syntheses, allowing for the controlled and sequential introduction of other functional groups to build complex target molecules.

The Boc protecting group is widely employed in the synthesis of peptide-based molecules and other complex natural products. dokumen.pub For example, in the synthesis of promising use-dependent inhibitors of voltage-gated sodium channels, an N-Boc protected amino acid was coupled with 2,6-dimethylaniline (B139824). nih.gov A similar strategy employing Boc-2,3-dimethylaniline would provide access to a different regioisomeric series of potential therapeutic agents. The stability of the Boc group under many reaction conditions, coupled with its straightforward removal under acidic conditions, makes it ideal for syntheses requiring multiple steps. nih.gov

Furthermore, the N-Boc group plays a critical role in the synthesis of inhibitors for enzymes like USP1/UAF1, which have anticancer activity. In these syntheses, a dichloropyrimidine scaffold undergoes a Suzuki coupling with a boronic acid, a reaction that can be preceded by the introduction of an amine side chain. nih.gov The temporary protection of amine functionalities with Boc groups is a standard practice in such multi-component syntheses to ensure the desired reaction pathway is followed. nih.govnih.gov The synthesis of guanidine-containing compounds, which are present in many natural products and bioactive molecules, also heavily relies on N,N'-di-Boc-protected guanidinylating reagents to control the installation of this functional group. researchgate.netacs.org

Table 2: Role of N-Boc Protection in Bioactive Scaffold Synthesis

| Target Scaffold Class | Synthetic Strategy | Role of Boc-2,3-dimethylaniline | Potential Biological Activity | Citations |

|---|---|---|---|---|

| Phenylpyrimidin-4-amines | Suzuki Coupling | Building block for amine side-chain introduction | USP1/UAF1 Inhibition (Anticancer) | nih.gov |

| Substituted Indoles | Sonogashira Coupling/Cycloaddition | N-protected 2-iodoaniline precursor | Nitric Oxide Synthase Inhibition | nih.gov |

| N-Aryl Butanamides | Amide Coupling | Amine component for coupling with N-Boc amino acids | Voltage-Gated Sodium Channel Blockade | nih.gov |

Development of Functionalized Materials and Polymeric Structures

2,3-Dimethylaniline serves as a monomer or a key building block in the creation of functionalized polymers and materials. sigmaaldrich.commerckmillipore.com The steric hindrance provided by the two methyl groups can influence the final polymer's morphology and properties, such as solubility and thermal stability.

The amine group of 2,3-dimethylaniline can participate in polymerization reactions, including condensation and addition polymerizations, to form polymer chains that are essential for producing plastics and resins. sigmaaldrich.com The N-Boc protected version can be used in controlled polymerization strategies, where the protecting group is removed at a specific stage to allow for chain growth or cross-linking.

Aromatic polyimides are a class of high-performance polymers known for their excellent thermal stability. They are often synthesized from aromatic diamines and dianhydrides. tandfonline.com Diamines containing dimethylphenyl moieties have been used to create organosoluble polyimides with high glass transition temperatures and good mechanical properties. tandfonline.com The incorporation of the 2,3-dimethylaniline structure into a polymer backbone can impart desirable characteristics.

Furthermore, anilines with bulky substituents are used to synthesize Polymers of Intrinsic Microporosity (PIMs). These materials possess rigid and contorted backbones that prevent efficient packing, leading to a high free volume and significant microporosity. uva.es While 2,6-disubstituted anilines are commonly used to maximize steric hindrance, the 2,3-disubstitution pattern would also contribute to chain rigidity and disrupt packing, making Boc-2,3-dimethylaniline a potential precursor for novel PIMs with specific gas adsorption or separation properties.

Analytical and Spectroscopic Characterization Techniques in Research on Boc 2,3 Dimethylaniline

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of Boc-2,3-dimethylaniline, confirming the presence and connectivity of all atoms.

In the ¹H NMR spectrum, specific signals (resonances) correspond to each unique proton environment in the molecule. The large tert-butyl group of the Boc protecting group gives rise to a very distinct, strong singlet peak, typically integrating to nine protons. The protons on the aromatic ring and the two methyl groups attached to the ring will also show characteristic signals, with their chemical shifts and splitting patterns providing information about their relative positions. The N-H proton of the carbamate (B1207046) linkage also produces a signal.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom results in a distinct peak. For Boc-2,3-dimethylaniline, this includes signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the dimethyl-substituted aromatic ring. The chemical shifts of these carbons are indicative of their electronic environment.

Expected ¹H NMR Chemical Shifts for Boc-2,3-dimethylaniline This table is predictive, based on typical chemical shift values for similar structures.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| C(CH₃)₃ (Boc group) | ~1.5 | Singlet |

| Ar-CH₃ (x2) | ~2.1 - 2.3 | Singlet |

| N-H (carbamate) | ~6.5 - 8.0 | Singlet (broad) |

| Ar-H (aromatic ring) | ~6.9 - 7.5 | Multiplet |

Expected ¹³C NMR Chemical Shifts for Boc-2,3-dimethylaniline This table is predictive, based on typical chemical shift values for similar structures.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C(CH₃)₃ (Boc group) | ~28 |

| C (CH₃)₃ (Boc group) | ~80 |

| Ar-CH₃ (x2) | ~15 - 20 |

| Aromatic Carbons | ~120 - 140 |

| C=O (carbamate) | ~153 |

Mass Spectrometry (EIMS, LCMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of Boc-2,3-dimethylaniline and can provide structural information through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LCMS) or Electron Impact Ionization (EI) with Gas Chromatography (GC-MS) are common. researchgate.net

In a typical ESI-MS experiment, the molecule would be observed as a protonated species [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. researchgate.net The calculated molecular weight of Boc-2,3-dimethylaniline (C₁₃H₁₉NO₂) is 221.29 g/mol . Therefore, the mass spectrum would be expected to show a prominent signal at m/z ≈ 222.3 (for [M+H]⁺) or m/z ≈ 244.3 (for [M+Na]⁺).

Under higher energy conditions, such as in EIMS, the molecule fragments in a predictable way. Characteristic fragmentation would involve the loss of the tert-butyl group or the entire Boc group, providing further evidence for the compound's structure.

Expected Mass Spectrometry Data for Boc-2,3-dimethylaniline

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | ~222.3 |

| [M+Na]⁺ | Sodium adduct | ~244.3 |

| [M-C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc group | ~166.1 |

| [M-Boc+H]⁺ | Loss of Boc group (cleavage of N-C bond) | ~122.2 |

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of Boc-2,3-dimethylaniline would display characteristic absorption bands that confirm the successful introduction of the Boc protecting group.

The most telling signals for the Boc group are the strong C=O (carbonyl) stretching vibration of the carbamate, typically found around 1700-1725 cm⁻¹, and the N-H stretching vibration, which appears as a sharp peak around 3300-3400 cm⁻¹. The spectrum would also show C-H stretching vibrations from the aromatic and aliphatic (methyl and tert-butyl) groups.

Expected FT-IR Absorption Bands for Boc-2,3-dimethylaniline This table is predictive, based on typical absorption frequencies for similar functional groups.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300 - 3400 | Medium, Sharp |

| C-H (aromatic) | Stretch | ~3000 - 3100 | Medium |

| C-H (aliphatic) | Stretch | ~2850 - 3000 | Medium-Strong |

| C=O (carbamate) | Stretch | ~1700 - 1725 | Strong |

| C-N | Stretch | ~1220 - 1250 | Strong |

| C-O | Stretch | ~1150 - 1170 | Strong |

X-ray Crystallography for Structural Elucidation

Chromatographic Methods (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of Boc-2,3-dimethylaniline and for monitoring the progress of the reaction during its synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC) is widely used to separate the product from any unreacted 2,3-dimethylaniline (B142581), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and other byproducts. researchgate.net A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like Boc-2,3-dimethylaniline. beilstein-journals.org The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The retention time is a characteristic property for the compound under specific GC conditions, and the coupled MS detector provides mass information for peak identification.

Emerging Research Frontiers and Future Prospects for N Tert Butoxycarbonyl 2,3 Dimethylaniline Chemistry

Novel Synthetic Methodologies and Cascade Reactions

The development of efficient and atom-economical synthetic methods is a primary goal in organic chemistry. For Boc-2,3-dimethylaniline, research is moving beyond simple protection-deprotection sequences towards its integration into elegant cascade reactions, where multiple bonds are formed in a single operation.

One promising area involves transition-metal-catalyzed cyclization cascades. Palladium catalysis, in particular, has been shown to facilitate powerful heterocyclization-coupling sequences. nih.gov A hypothetical, yet plausible, novel cascade reaction for Boc-2,3-dimethylaniline could involve an initial Sonogashira coupling to install an alkyne at a position ortho to the Boc-amino group, followed by a palladium-catalyzed aminocyclization–Heck coupling cascade.

For instance, a suitably functionalized Boc-2,3-dimethylaniline, such as an ortho-iodinated derivative, could first undergo a Sonogashira coupling with a terminal alkyne. The resulting o-alkynyl-Boc-aniline could then be subjected to a palladium-catalyzed cascade with an activated alkene. DFT calculations on similar systems suggest that N-Boc protected anilines can be effective substrates in these transformations. nih.gov The reaction would proceed through an initial aminopalladation to form a six-membered palladacycle intermediate, which then undergoes migratory insertion with the alkene coupling partner, followed by reductive elimination to yield a complex indole (B1671886) derivative. This one-pot protocol represents a significant advancement, creating multiple C-C and C-N bonds with high efficiency.

Table 1: Proposed Palladium-Catalyzed Cascade Reaction

| Step | Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | o-Iodo-Boc-2,3-dimethylaniline, Terminal Alkyne | o-Alkynyl-Boc-aniline | - |

This methodology showcases how Boc-2,3-dimethylaniline can serve not just as a protected building block but as a key substrate in complex, multi-step transformations orchestrated by a single catalyst.

Exploration of Undiscovered Reactivity Profiles

The Boc group is often viewed as an inert shield for the nitrogen atom. However, its electronic and steric properties can be harnessed to influence the reactivity of the aromatic ring, leading to the exploration of previously undiscovered reaction pathways. A key area of investigation is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org

In DoM, a directing metalation group (DMG) complexes with an organolithium reagent, facilitating the deprotonation of a nearby ortho C-H bond. baranlab.orgharvard.edu The Boc-amino group can function as a DMG, directing lithiation to the C6 position of the aniline (B41778) ring. In the case of Boc-2,3-dimethylaniline, there are two potential ortho positions for metalation: C6 and a benzylic C-H on the C2-methyl group. The outcome is dictated by a delicate interplay of electronic activation and steric hindrance.

Research on analogous N-Boc-(methylthio)anilines has shown that the reaction pathway can be highly sensitive to the base used. researchgate.net While standard bases like butyllithium (B86547) might favor one site, "superbases" can lead to reactivity at an entirely different position. For Boc-2,3-dimethylaniline, it is conceivable that standard conditions (e.g., n-BuLi/TMEDA) would favor deprotonation at the C6 position due to coordination with the Boc group. The resulting aryllithium species can then be trapped with various electrophiles to generate highly substituted aniline derivatives that would be difficult to access through classical electrophilic aromatic substitution.

Furthermore, the potential for selective benzylic metalation of the C2-methyl group presents another intriguing, yet underexplored, reactivity profile. The development of specific catalytic systems could allow chemists to selectively functionalize either the aromatic ring or the methyl substituent, unlocking new synthetic pathways from a single starting material. Computational studies could play a vital role in predicting the relative acidities of the C-H bonds and guiding the experimental conditions needed to achieve such selectivity. researchgate.net

Table 2: Potential Regioselective Functionalization via Metalation

| Metalation Site | Reagent Conditions | Potential Electrophiles | Product Type |

|---|---|---|---|

| C6 (Aromatic) | n-BuLi / TMEDA, THF, -78 °C | I₂, TMSCl, DMF | 6-Substituted-Boc-2,3-dimethylaniline |

Advanced Applications in Specialized Organic Transformations

The unique reactivity profiles of Boc-2,3-dimethylaniline make it a powerful tool for advanced applications in specialized organic transformations, particularly in the synthesis of complex heterocycles and pharmacologically relevant scaffolds.

Building upon the principles of Directed ortho-Metalation, Boc-2,3-dimethylaniline can serve as a precursor for the synthesis of multi-substituted aromatic compounds. After ortho-lithiation at the C6 position and quenching with an electrophile (e.g., iodine), the resulting 6-iodo-Boc-2,3-dimethylaniline becomes a versatile substrate for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. organic-chemistry.orgrsc.orgnih.gov This strategy allows for the precise and controlled introduction of diverse functional groups, which is critical in medicinal chemistry and materials science.

Another advanced application is the synthesis of complex nitrogen-containing heterocycles. beilstein-journals.org The Boc-2,3-dimethylaniline scaffold can be elaborated into carbazoles or other fused polycyclic systems. For example, a C6-lithiated intermediate could be coupled with a boronic ester to introduce an aryl group containing a strategically placed functional handle. Subsequent intramolecular C-H activation or cyclization reactions could then forge the new heterocyclic ring. mdpi.com The Boc group plays a dual role in this process: first as a directing group for the initial C-H functionalization and then as a stable protecting group during the subsequent transformations, to be removed in the final step to reveal the target molecule. This approach provides a modular and convergent route to libraries of complex molecules for biological screening.

Q & A

Basic: What established synthetic routes are used to prepare Boc-2,3-dimethylaniline, and what reaction conditions optimize yield?

Answer: The tert-butoxycarbonyl (Boc) group is typically introduced to 2,3-dimethylaniline using Boc anhydride [(Boc)₂O] in the presence of a base like DMAP or triethylamine. Common solvents include dichloromethane or THF, with reactions conducted at 0–25°C for 4–12 hours . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometry to account for steric hindrance from the methyl groups .

Advanced: How can competing N-acylation side reactions be minimized during Boc protection of 2,3-dimethylaniline?

Answer: Competing acylation at the amine group can occur if the Boc group is introduced under suboptimal conditions. To mitigate this:

- Use a large excess of Boc anhydride (2.5–3.0 equiv.) to drive the reaction to completion.

- Employ low temperatures (0–5°C) to reduce reactivity of by-product acids.

- Introduce scavengers like molecular sieves to absorb generated acids.

- Monitor by HPLC or LC-MS to detect intermediates and adjust reaction time accordingly .

Basic: What spectroscopic techniques confirm the successful synthesis of Boc-2,3-dimethylaniline, and what key peaks are diagnostic?

Answer:

- ¹H NMR : A singlet at δ 1.3–1.5 ppm (9H, tert-butyl group) and aromatic protons at δ 6.5–7.2 ppm (split due to methyl substituents).

- ¹³C NMR : A carbonyl signal at δ 150–155 ppm (Boc C=O) and quaternary carbons from the tert-butyl group at δ 28–30 ppm.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 235 (C₁₃H₁₉NO₂) .

Advanced: How should researchers resolve contradictions in reported toxicity data for Boc-2,3-dimethylaniline across different assays?

Answer: Discrepancies may arise from variations in test systems (e.g., cell lines vs. in vivo models) or metabolite profiling. To address this:

- Use QSAR Toolbox 4.5 to predict toxicity pathways (e.g., repeated dose toxicity) and cross-validate with in vitro assays like Ames tests .

- Perform metabolite identification via LC-HRMS to assess bioactivation pathways.

- Standardize experimental conditions (e.g., dose, exposure time) and include positive/negative controls per ICMJE guidelines .

Basic: What storage conditions prevent Boc-2,3-dimethylaniline decomposition, and how is stability assessed?

Answer: Store under inert gas (N₂ or Ar) at –20°C in amber vials to avoid moisture and light-induced degradation. Stability is monitored via:

- Periodic ¹H NMR to detect tert-butyl group cleavage (disappearance of δ 1.3–1.5 ppm).

- TLC (hexane:EtOAc = 4:1) to identify decomposition spots.

- Karl Fischer titration to ensure moisture levels remain <0.1% .

Advanced: Which computational methods predict the regioselectivity of Boc-2,3-dimethylaniline in electrophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich aromatic positions prone to electrophilic attack.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nitration or halogenation.

- Validate predictions experimentally using Hammett substituent constants (σ values for methyl groups) .

Basic: What purification strategies are effective for Boc-2,3-dimethylaniline when traditional column chromatography fails?

Answer: If silica gel chromatography is ineffective due to similar Rf values:

- Use preparative HPLC with a C18 column (acetonitrile/water gradient).

- Employ recrystallization from ethanol/water (4:1) at low temperatures.

- Apply acid-base extraction (e.g., 1M HCl to remove unreacted amine, followed by neutralization) .

Advanced: How can researchers design kinetic studies to probe the deprotection kinetics of Boc-2,3-dimethylaniline under acidic conditions?

Answer:

- Use trifluoroacetic acid (TFA) in DCM (1:10 v/v) at 25°C and monitor reaction progress via in situ ¹H NMR.

- Calculate rate constants by tracking tert-butyl signal decay.

- Compare with Hammett plots using substituent constants (σ⁺) to assess electronic effects of methyl groups .

Basic: What are the key considerations for integrating Boc-2,3-dimethylaniline into peptide coupling strategies?

Answer:

- Activate the amine post-deprotection (e.g., HATU or DCC coupling).

- Avoid racemization by using low temperatures (0°C) and additives like HOBt.

- Confirm coupling efficiency via MALDI-TOF or Edman degradation .

Advanced: How do steric effects from the 2,3-dimethyl substituents influence the reactivity of Boc-2,3-dimethylaniline in palladium-catalyzed cross-coupling?

Answer: The methyl groups hinder transmetallation in Suzuki-Miyaura reactions. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.